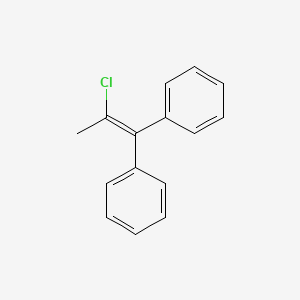![molecular formula C9H7N3 B14752864 4h-Imidazo[1,5,4-de]quinoxaline CAS No. 209-29-0](/img/structure/B14752864.png)
4h-Imidazo[1,5,4-de]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo[1,5,4-de]quinoxaline is a heterocyclic compound that belongs to the family of imidazoquinoxalines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a quinoxaline ring. The unique structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5,4-de]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction can be catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[1,5,4-de]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of a methylsulfanyl group in position 4 makes it easy to oxidize to the corresponding sulfone.
Substitution: Aromatic nucleophilic substitution of halogen atoms can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Substitution: Halogenated derivatives can be used as starting materials, with bases like sodium hydroxide facilitating the substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoxalines, depending on the substituents introduced.
Scientific Research Applications
4H-Imidazo[1,5,4-de]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Imidazo[1,5,4-de]quinoxaline involves its interaction with various molecular targets. For instance, it can disrupt hyphal differentiation, spore germination, and germ tube growth in fungi . Additionally, it may act as an inhibitor of specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxaline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrrolo[1,2-a]quinoxaline: Another related compound with a pyrrole ring fused to a quinoxaline ring.
Uniqueness: 4H-Imidazo[1,5,4-de]quinoxaline is unique due to its specific ring fusion and the position of its nitrogen atoms, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
209-29-0 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-4,6H,5H2 |
InChI Key |
ZDIBJAWQYVATKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CC=CC3=C2N1C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






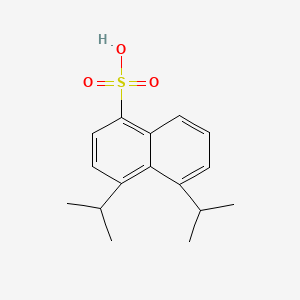
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)

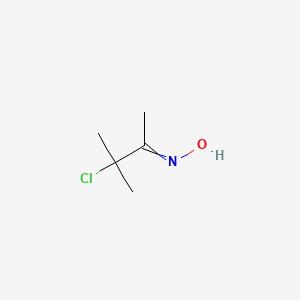
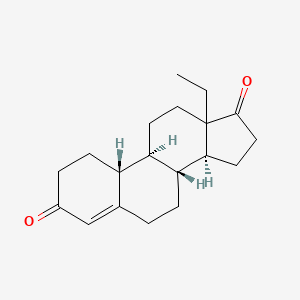
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
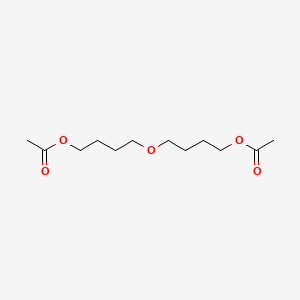
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
